molecular formula C21H20FN3O2S B2518602 2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide CAS No. 899944-57-1

2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide

Cat. No.: B2518602
CAS No.: 899944-57-1
M. Wt: 397.47
InChI Key: GEINQJDCCGJFPB-UHFFFAOYSA-N
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Description

2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C21H20FN3O2S and its molecular weight is 397.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Analogues : Compounds structurally related to 2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide have been synthesized and evaluated for their biological activities. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and assayed for anti-inflammatory activity, with several showing significant results (Sunder & Maleraju, 2013).

  • Pharmacological Evaluation of Related Compounds : Studies on related compounds, such as 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, have shown potential antipsychotic effects in animal models. These compounds, including 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, did not interact with dopamine receptors unlike conventional antipsychotic agents, indicating a distinct pharmacological profile (Wise et al., 1987).

Material Science and Pharmaceutical Applications

  • Applications in Material Science : Substituted thiophenes, closely related to the core structure of the compound , have exhibited a wide spectrum of applications in material science, including their use in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).

  • Anticancer Activity : Fluoro-substituted benzo[b]pyran derivatives, similar to the given compound, have been synthesized and tested against various human cancer cell lines, showing significant anticancer activity at low concentrations. This indicates the potential of structurally similar compounds in cancer research (Hammam et al., 2005).

  • Antimicrobial Properties : Derivatives similar to this compound have been evaluated for antimicrobial properties. For instance, certain 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide compounds displayed interesting antimicrobial activity, with some showing higher activity compared to reference drugs (Ghorab et al., 2017).

Safety and Hazards

“3-Fluoro-4-methylphenyl isocyanate” is harmful if swallowed .

Properties

IUPAC Name

2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c1-15-7-8-17(13-18(15)22)25-12-11-24-20(21(25)27)28-14-19(26)23-10-9-16-5-3-2-4-6-16/h2-8,11-13H,9-10,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEINQJDCCGJFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NCCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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